Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine is a derivative of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of HIV-1 infections. This compound is characterized by specific substitutions on its pyrimidine ring, which enhance its efficacy against HIV strains resistant to other NNRTIs. The chemical structure is defined by the presence of amino and halogen groups that contribute to its biological activity and pharmacological profile .
Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine falls under the classification of antiviral agents, specifically targeting the reverse transcriptase enzyme of HIV-1. It is cataloged under the CAS number 269055-78-9 and is recognized for its role in antiretroviral therapy . The compound's synthesis and characterization have been documented in various scientific studies, highlighting its significance in medicinal chemistry .
The synthesis of Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine involves several key steps:
One efficient method for synthesizing this compound utilizes microwave-promoted amination, which significantly reduces reaction time from hours to minutes while improving yield .
A notable synthetic route involves:
Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine has a complex molecular structure characterized by multiple functional groups:
The compound features a pyrimidine core substituted with amino (–NH) and halogen (bromo and chloro) groups, which are critical for its biological activity against HIV .
Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine can undergo several chemical reactions:
These reactions are essential for modifying the compound for further research or therapeutic applications.
Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine acts by inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents the enzyme from catalyzing the conversion of viral RNA into DNA, thereby blocking viral replication. Importantly, this compound does not inhibit human DNA polymerases, which minimizes potential side effects and enhances its therapeutic index .
Relevant data indicate that careful handling is required to maintain the integrity of the compound during synthesis and application .
Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine has several scientific applications:
Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine (CAS 269055-78-9) is a structurally modified analogue of the antiretroviral drug Etravirine. Its molecular formula is C₂₀H₁₅ClN₆O, with a molecular weight of 390.83 g/mol [2] [7]. The compound features a pyrimidine core substituted with chlorine at position 6 and an amino group at position 5, replacing the original bromo and amino groups of Etravirine (C₂₀H₁₅BrN₆O, MW 435.28 g/mol) [3]. This structural alteration occurs at the 5- and 6-positions of the pyrimidine ring, as shown in Table 1.
Table 1: Structural Comparison with Etravirine
Feature | Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine | Etravirine |
---|---|---|
Molecular Formula | C₂₀H₁₅ClN₆O | C₂₀H₁₅BrN₆O |
Molecular Weight | 390.83 g/mol | 435.28 g/mol |
Pyrimidine Substitution | 5-Amino-6-chloro | 6-Amino-5-bromo |
Key Functional Groups | Chlorine, amino, cyano | Bromine, amino, cyano |
Functionally, this compound retains the diarylpyrimidine scaffold characteristic of non-nucleoside reverse transcriptase inhibitors (NNRTIs). However, the halogen shift from bromine to chlorine alters steric and electronic properties, potentially impacting binding affinity to HIV-1 reverse transcriptase [3] [9]. Unlike Etravirine—which exhibits conformational flexibility to inhibit mutated HIV strains—this derivative lacks documented antiviral activity due to disrupted interactions with the enzyme’s hydrophobic pocket [5] [10].
In pharmaceutical contexts, this compound is formally classified as a process-related impurity or synthetic intermediate of Etravirine [2] [8]. Its presence in drug formulations arises from:
Commercial suppliers list it explicitly under Etravirine Impurity Standards, with catalog identifiers such as:
Table 2: Commercial Sources and Specifications
Supplier | Catalog ID | Purity | Primary Use |
---|---|---|---|
EliteSynth Laboratories | ESL_E338 | Not specified | Reference standard for QC |
SynZeal | SZ-E038005 | ≥98% | Method validation/stability studies |
Parchem | N/A | Technical | Research-grade material |
Regulatory guidelines (ICH Q3A/B) mandate strict controls for such impurities due to potential impacts on drug efficacy and safety. Batch-specific limits are established via validated chromatographic methods, typically HPLC-UV or LC-MS [8].
The compound’s significance in quality control stems from two key aspects:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1